molecular formula C9H6ClFN2 B14864482 5-Chloro-2-(3-fluorophenyl)-1H-imidazole

5-Chloro-2-(3-fluorophenyl)-1H-imidazole

Cat. No.: B14864482
M. Wt: 196.61 g/mol
InChI Key: PFSXYVZVWRMXFA-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-fluorophenyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a fluorophenyl group at the 2nd position of the imidazole ring. It is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-fluorophenyl)-1H-imidazole typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-fluorophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Major products are imidazole N-oxides.

    Reduction Reactions: The primary products are amines derived from the reduction of the imidazole ring.

Scientific Research Applications

5-Chloro-2-(3-fluorophenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)-1H-imidazole: Lacks the chlorine atom at the 5th position.

    5-Chloro-1H-imidazole: Lacks the fluorophenyl group at the 2nd position.

    2-Phenyl-1H-imidazole: Lacks both the chlorine and fluorine substituents.

Uniqueness

5-Chloro-2-(3-fluorophenyl)-1H-imidazole is unique due to the presence of both chlorine and fluorophenyl substituents, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and its potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

5-chloro-2-(3-fluorophenyl)-1H-imidazole

InChI

InChI=1S/C9H6ClFN2/c10-8-5-12-9(13-8)6-2-1-3-7(11)4-6/h1-5H,(H,12,13)

InChI Key

PFSXYVZVWRMXFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(N2)Cl

Origin of Product

United States

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